![molecular formula C14H14N2 B111140 6-苄基-6,7-二氢-5H-吡咯并[3,4-b]吡啶 CAS No. 109966-30-5](/img/structure/B111140.png)

6-苄基-6,7-二氢-5H-吡咯并[3,4-b]吡啶

描述

Synthesis Analysis

The synthesis of compounds related to 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine involves several steps and different starting materials. For instance, the synthesis of a related aromatic diamine monomer, 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP), was achieved through a Friedel–Crafts acylation followed by a nucleophilic substitution reaction and a reduction process . Another study reported the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride through sodium borohydride reduction of a related compound, 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide, and subsequent debenzylation .

Molecular Structure Analysis

The molecular structure of compounds in this family has been characterized using various spectroscopic methods and X-ray crystallography. For example, a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was analyzed using FT-IR, NMR, and X-ray diffraction, revealing its crystalline structure in the monoclinic space group . Similarly, the molecular and crystal structure of a related thieno[2,3-c]pyridine derivative was characterized, showing intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes their ability to undergo condensation reactions. For instance, 4,6-dihydroxysalicylic acid catalyzed the oxidative condensation of benzylamines with acetophenones to afford 2,4,6-trisubstituted pyridines . This method was also applied to the synthesis of G-quadruplex binding ligands, demonstrating the versatility of these compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyimides derived from related monomers, such as those containing pyridine units, have been extensively studied. These polyimides exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450 °C in nitrogen and glass-transition temperatures ranging from 208–324 °C . They also possess low dielectric constants and outstanding mechanical properties, making them suitable for various applications .

科学研究应用

化学性质和鉴定

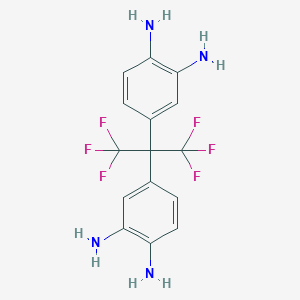

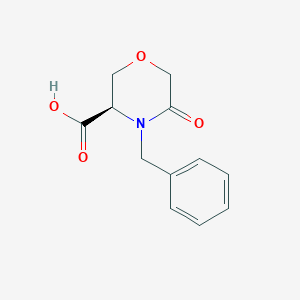

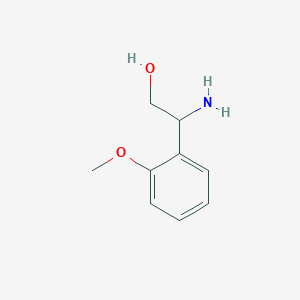

“6-苄基-6,7-二氢-5H-吡咯并[3,4-b]吡啶”是一种化学化合物,CAS号为:109966-30-5。 它的分子量为210.28,IUPAC名称为6-苄基-6,7-二氢-5H-吡咯并[3,4-b]吡啶 . 该化合物为无色至橙色固体 .

喹诺酮类抗生素莫西沙星的合成

该化合物是喹诺酮类抗生素莫西沙星合成的关键中间体 . 莫西沙星是一种广谱抗生素,对革兰氏阳性菌和革兰氏阴性菌均有活性。 它的作用机制是抑制DNA回旋酶(II型拓扑异构酶)和拓扑异构酶IV,这是一种分离复制DNA所需的酶,从而抑制细胞分裂 .

晶体学研究

该化合物已经使用晶体学进行研究 . 在该化合物的晶体结构中,杂环体系和苯环之间的二面角为45.8(5)°。 晶体结构中存在弱的分子间C—H N氢键 .

属性

IUPAC Name |

6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVMWHGYSCHZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364043 | |

| Record name | 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109966-30-5 | |

| Record name | 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of the phenyl ring relative to the heterocyclic ring system in 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione?

A1: The phenyl ring is not coplanar with the heterocyclic ring system. Instead, it is twisted at a dihedral angle of 45.8° relative to the heterocyclic system. []

Q2: Does 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione exhibit any intermolecular interactions in its crystal structure?

A2: Yes, the crystal structure of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione shows weak intermolecular C—H⋯N hydrogen bonding. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B111120.png)

![2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B111123.png)